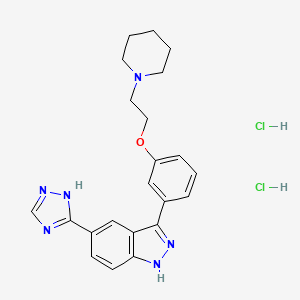
CC 401 dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
High affinity JNK inhibitor (Ki values are 25-50 nM). Inhibits JNK via competitive binding of the ATP-binding site of active, phosphorylated JNK. Exhibits > 40-fold selectivity for JNK over p38, ERK, IKK2, protein kinase C, Lck and ZAP70. Hepatoprotective. Also inhibits HCMV replication.
Aplicaciones Científicas De Investigación
Control and Characterization of a Multistep Unimolecular Reaction
This study used electrons from a scanning tunneling microscope to break a C-H bond in a single acetylene molecule adsorbed on Cu(001) at 9 K. The product ethynyl was further dehydrogenated to form dicarbon (CC). This research is relevant for understanding reactions that involve breaking and forming carbon bonds, which may indirectly relate to the study of CC 401 dihydrochloride (Lauhon & Ho, 2000).Countercurrent Separation of Natural Products An Update
This article critically reviews countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), focusing on applications in natural products research. Although not directly related to CC 401 dihydrochloride, the techniques discussed could be applicable in the separation and analysis of similar compounds (Friesen et al., 2015).Chemical Understanding and Graphing Skills in an Honors Case‐Based Computerized Chemistry Laboratory Environment
This paper discusses the enhancement of students' chemistry understanding and graphing skills in a computerized laboratory environment. The methodologies and approaches in teaching and understanding chemistry might indirectly apply to the study of CC 401 dihydrochloride (Dori & Sasson, 2008).Electrochemical Prevention of Marine Biofouling with a Carbon-Chloroprene Sheet
The study investigates the use of a carbon-chloroprene sheet (CCS) for electrochemical disinfection, which is remotely related to the chemical properties and potential applications of CC 401 dihydrochloride (Nakasono et al., 1993).A Pathogenic Role for JNK Signaling in Experimental Anti-GBM Glomerulonephritis
This paper examines JNK signaling using CC-401, a specific JNK inhibitor, in a rat model. It highlights the potential therapeutic applications of JNK inhibitors, which could include CC 401 dihydrochloride (Flanc et al., 2007).
Propiedades
Nombre del producto |
CC 401 dihydrochloride |
|---|---|
Fórmula molecular |
C22H24N6O.2HCl |
Peso molecular |
461.39 |
Nombre IUPAC |
3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;dihydrochloride |
InChI |
InChI=1S/C22H24N6O.2ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);2*1H |
SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl.Cl |
Sinónimos |
3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



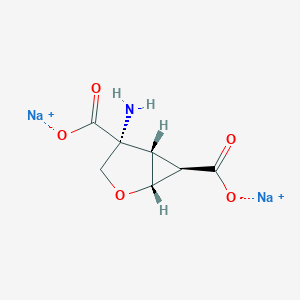
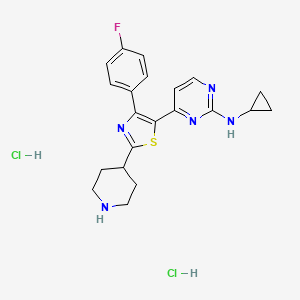
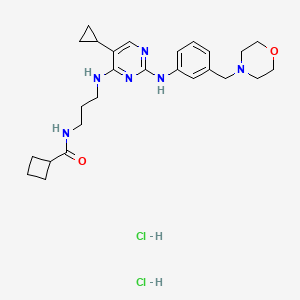
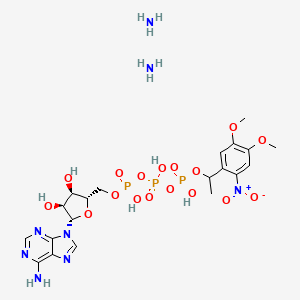
![4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine](/img/structure/B1150247.png)

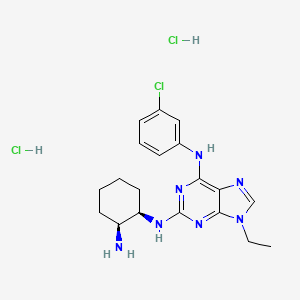

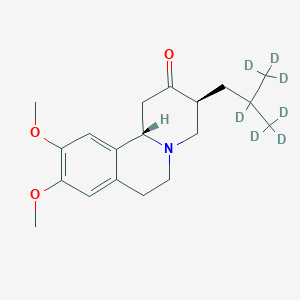


![trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate](/img/structure/B1150278.png)
